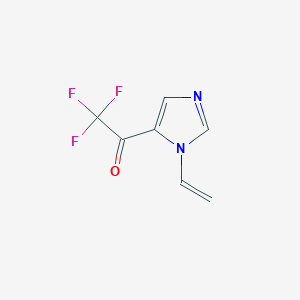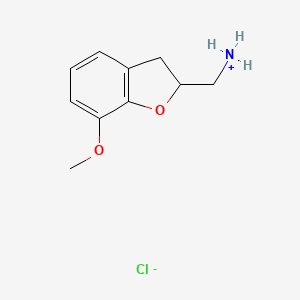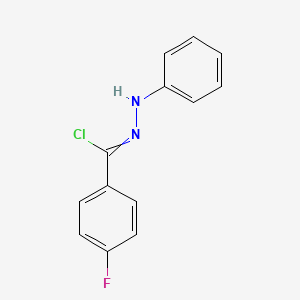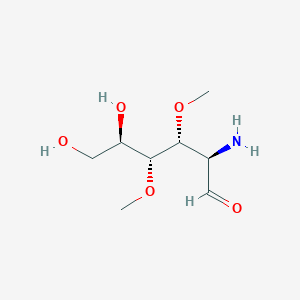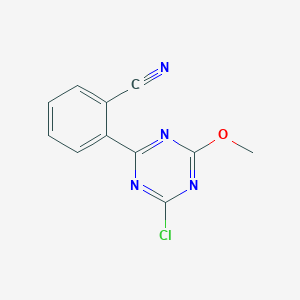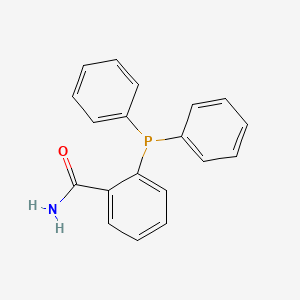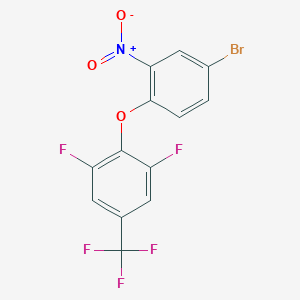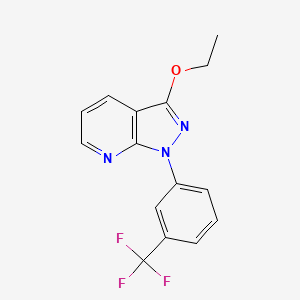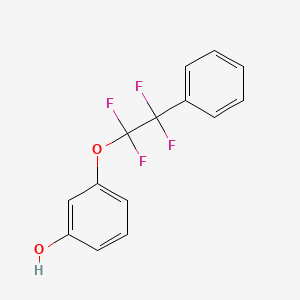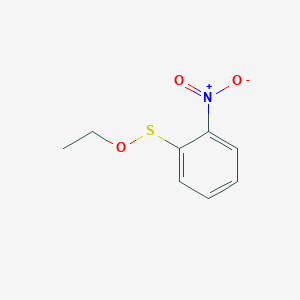
(E)-3,3-Dimethyl-1-trimethylsilyl-1-butene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3,3-Dimethyl-1-trimethylsilyl-1-butene is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a butene backbone. This compound is notable for its unique structural features, which include a double bond in the E-configuration and a trimethylsilyl group that imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3,3-Dimethyl-1-trimethylsilyl-1-butene typically involves the reaction of 3,3-dimethyl-1-butene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows: [ \text{3,3-Dimethyl-1-butene} + \text{Trimethylsilyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: (E)-3,3-Dimethyl-1-trimethylsilyl-1-butene undergoes various chemical reactions, including:
Oxidation: The double bond can be oxidized using reagents such as ozone or potassium permanganate, leading to the formation of corresponding epoxides or diols.
Reduction: Hydrogenation of the double bond using catalysts like palladium on carbon results in the formation of saturated derivatives.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Ozone (O₃), potassium permanganate (KMnO₄)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Nucleophiles such as halides or alkoxides
Major Products Formed:
Oxidation: Epoxides, diols
Reduction: Saturated hydrocarbons
Substitution: Various substituted butenes
Scientific Research Applications
(E)-3,3-Dimethyl-1-trimethylsilyl-1-butene finds applications in several scientific fields:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Serves as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (E)-3,3-Dimethyl-1-trimethylsilyl-1-butene exerts its effects is primarily through its ability to participate in various chemical reactions. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to interact with different molecular targets and pathways. The double bond in the E-configuration also plays a crucial role in determining the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
(Z)-3,3-Dimethyl-1-trimethylsilyl-1-butene: The Z-isomer of the compound, which has different spatial arrangement and reactivity.
3,3-Dimethyl-1-butene: Lacks the trimethylsilyl group, resulting in different chemical properties.
Trimethylsilyl-substituted alkenes: A broader class of compounds with varying chain lengths and substitution patterns.
Uniqueness: (E)-3,3-Dimethyl-1-trimethylsilyl-1-butene is unique due to its specific E-configuration and the presence of a trimethylsilyl group, which imparts distinct chemical reactivity and stability compared to its isomers and other similar compounds.
Properties
CAS No. |
20107-37-3 |
|---|---|
Molecular Formula |
C9H20Si |
Molecular Weight |
156.34 g/mol |
IUPAC Name |
[(E)-3,3-dimethylbut-1-enyl]-trimethylsilane |
InChI |
InChI=1S/C9H20Si/c1-9(2,3)7-8-10(4,5)6/h7-8H,1-6H3/b8-7+ |
InChI Key |
BRIDLWZGGDIJRM-BQYQJAHWSA-N |
Isomeric SMILES |
CC(C)(C)/C=C/[Si](C)(C)C |
Canonical SMILES |
CC(C)(C)C=C[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



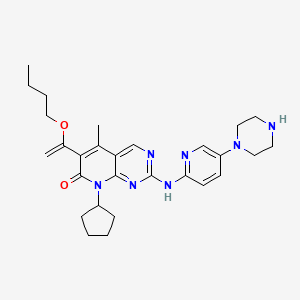
![1,2-difluoro-4-[(E)-prop-1-enyl]benzene](/img/structure/B13424655.png)
